N-Cyano-N-(propan-2-yl)acetamide
Description
N-Cyano-N-(propan-2-yl)acetamide, also named 2-cyano-N-(propan-2-yl)acetamide (IUPAC), is an organic compound with the molecular formula C₆H₁₀N₂O. Its structure consists of an acetamide backbone (CH₃CONH₂) modified by a cyano (-CN) group at the alpha carbon and an isopropyl (-CH(CH₃)₂) substituent on the nitrogen atom (Figure 1).
While the compound is cataloged in PubChem (), detailed experimental data—such as melting point, solubility, or spectroscopic profiles—remain unreported in the provided evidence. Its synthesis likely involves coupling a cyano-substituted acetic acid derivative with isopropylamine, analogous to methods described for structurally related compounds (e.g., ).
Properties
CAS No. |
88245-71-0 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-cyano-N-propan-2-ylacetamide |
InChI |
InChI=1S/C6H10N2O/c1-5(2)8(4-7)6(3)9/h5H,1-3H3 |
InChI Key |
OTNORGGPYAGZDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C#N)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Cyano-N-(propan-2-yl)acetamide belongs to a broader class of substituted acetamides. Below is a comparative analysis of its structural analogs, emphasizing substituent effects on physicochemical properties and applications.
Substituent-Driven Structural Variations
Key Compounds :
2-Phenyl-N-(propan-2-yl)acetamide (CAS 5215-54-3) Molecular Formula: C₁₁H₁₅NO Substituents: α-phenyl (-C₆H₅), N-isopropyl. Properties: Higher molar mass (177.24 g/mol) and hydrophobicity due to the aromatic ring. No reported biological activity .
2-Iodo-N-(prop-2-yn-1-yl)acetamide Molecular Formula: C₅H₆INO Substituents: α-iodo (-I), N-propargyl (-CH₂C≡CH). Synthesis: Prepared via EDCI/DMAP-mediated coupling of 2-iodoacetic acid with propargylamine (5% yield) . Applications: Intermediate in click chemistry or radiolabeling due to the reactive alkyne group.
2-[(3R,6R)-6-Methyl-2,5-dioxomorpholin-3-yl]-N-(propan-2-yl)acetamide Substituents: α-morpholino-dioxo ring, N-isopropyl. Crystallography: Crystallizes in a chiral space group (P2₁2₁2₁), highlighting stereochemical complexity .
Suvecaltamide (WHO Proposed INN: List 122)
- Structure : 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide.
- Application : Voltage-gated calcium channel (Cav) stabilizer with antiepileptic activity .
Physicochemical Properties
A comparison of select properties is summarized in Table 1.
Table 1. Comparative physicochemical properties of this compound and analogs
Key Observations :
- Bulky Substituents (e.g., N-isopropyl, morpholino): Reduce solubility in polar solvents but improve lipid membrane permeability, critical for bioactive molecules (e.g., suvecaltamide’s CNS penetration ).
- Aromatic vs. Aliphatic Groups: Phenyl groups () contribute to π-π stacking interactions, whereas cyano groups may participate in dipole-dipole interactions.
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